Crocetine dimethyl ester

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Isomeric SMILES

Anti-inflammatory and Antioxidant Properties

CDME exhibits anti-inflammatory and antioxidant properties, suggesting its potential role in managing conditions like chronic inflammation and oxidative stress-related diseases. Studies have shown that CDME:

- Reduces inflammation: CDME can suppress the production of inflammatory markers such as cytokines and interleukins, potentially alleviating inflammatory responses [Source: "Crocetin: A Systematic Review" on National Institutes of Health (.gov) website, ].

- Combats oxidative stress: CDME demonstrates free radical scavenging activity, potentially protecting cells from oxidative damage associated with various diseases [Source: "Crocetin: A Systematic Review" on National Institutes of Health (.gov) website, ].

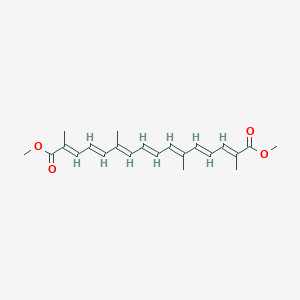

Crocetine dimethyl ester is a carotenoid compound derived from crocetin, which is known for its vibrant yellow color and is primarily extracted from the gardenia fruit. The chemical structure of crocetine dimethyl ester is represented by the formula C22H28O4, with a molecular weight of 356.46 g/mol. This compound features a polyunsaturated conjugated acid structure characterized by four side-chain methyl groups and seven conjugated double bonds, which can exist in both cis and trans forms. The stability of these forms varies, with the trans form typically being more stable than the cis form .

Crocetine dimethyl ester exhibits several biological activities that contribute to its potential therapeutic applications. Research indicates that it possesses antioxidant properties, which help mitigate oxidative stress in cells. Furthermore, it has demonstrated anti-inflammatory effects and hepatoprotective capabilities, making it a candidate for protecting liver function. Neuroprotective properties have also been noted, suggesting potential benefits in neurological health .

The synthesis of crocetine dimethyl ester can be achieved through multiple methods:

- Esterification Method: Involves reacting gardenia yellow pigment with anhydrous methanol and sodium methoxide, resulting in a high-purity product after recrystallization .

- Wittig Reaction: This method combines 2,7-dimethyl-2,4,6-octatriene-1,8-dialdehyde with γ-chloro methyl tiglate to yield crocetine dimethyl ester with a reported yield of 78.6% .

- Shortened Synthesis Route: A six-step synthesis has been developed that can be reduced to four steps for efficiency .

Crocetine dimethyl ester has various applications across different fields:

- Pharmaceuticals: Due to its antioxidant and anti-inflammatory properties, it is investigated for use in treatments for conditions related to oxidative stress and inflammation.

- Food Industry: Its coloring properties make it suitable as a natural dye in food products.

- Cosmetics: The compound's protective effects on skin cells may find applications in skincare formulations.

Studies on crocetine dimethyl ester have explored its interactions with various biological systems. It has been shown to interact positively with cellular mechanisms involved in reducing oxidative stress and inflammation. Research indicates that crocetine dimethyl ester may enhance the bioavailability of other compounds when used in conjunction with them .

Crocetine dimethyl ester shares structural similarities with several other carotenoids and their derivatives. Here are some comparable compounds:

| Compound Name | Structure Characteristics | Unique Features |

|---|---|---|

| Crocetin | Polyunsaturated structure similar to crocetene | Direct precursor to crocetine dimethyl ester |

| Zeaxanthin | Contains a long chain of conjugated double bonds | Known for its role in vision protection |

| Lutein | Similar carotenoid structure | Primarily found in green leafy vegetables |

| Beta-Carotene | Pro-vitamin A carotenoid | Precursor to vitamin A |

Crocetine dimethyl ester is unique due to its specific methylation pattern and enhanced solubility compared to other carotenoids, which may influence its bioactivity and potential therapeutic applications .

Crocetine dimethyl ester, also known as dimethylcrocetin or gamma-crocetin, represents a methylated derivative of crocetin with the molecular formula C₂₂H₂₈O₄. The compound exhibits a molecular weight of 356.5 grams per mole and is classified as a diterpenoid within the broader category of carotenoids. The International Union of Pure and Applied Chemistry name for this compound is dimethyl (2E,4E,6E,8E,10E,12E,14E)-2,6,11,15-tetramethylhexadeca-2,4,6,8,10,12,14-heptaenedioate, indicating its complex polyunsaturated structure.

The molecular structure features seven conjugated double bonds in the trans configuration, which contributes to its characteristic spectroscopic properties and biological activities. The compound contains four methyl substituents at positions 2, 6, 11, and 15 of the hexadecaheptaene backbone, with terminal carboxyl groups esterified with methanol. This structural arrangement results in a symmetrical molecule with enhanced lipophilicity compared to its parent compound crocetin.

Physical and Chemical Properties

The compound demonstrates specific physical characteristics that influence its biological behavior and analytical detection. Spectroscopic analysis reveals characteristic absorption patterns that enable precise identification and quantification in various matrices. The presence of the extensive conjugated system contributes to its yellow-orange coloration and photosensitivity, requiring careful handling and storage conditions to maintain stability.